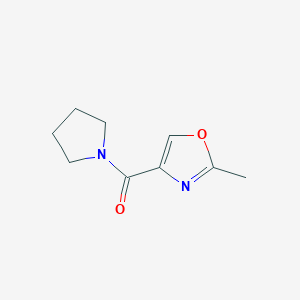

2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole

Description

2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole is a 1,3-oxazole derivative characterized by a methyl group at position 2 and a pyrrolidine-1-carbonyl moiety at position 4. The 1,3-oxazole core is a five-membered heterocyclic ring containing oxygen and nitrogen atoms, which confers unique electronic and steric properties. Such structural features are critical in medicinal chemistry, as oxazole derivatives are widely explored for antimicrobial, anticancer, and agrochemical applications . While direct studies on this specific compound are absent in the provided evidence, its structural analogs highlight the significance of substituent effects on biological activity and physicochemical properties.

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-10-8(6-13-7)9(12)11-4-2-3-5-11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHLXMSOHYQKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-aminomethyl oxazole with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

Reduction: Reduced derivatives with hydroxyl or amine groups.

Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects : The pyrrolidine-1-carbonyl group in the target compound likely enhances lipophilicity (vs. hydroxyphenyl or sulfonyl groups), favoring membrane permeation in antimicrobial contexts .

Biological Activity

2-Methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various enzymatic and proteolytic pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique oxazole structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. For instance, studies have shown that it can inhibit proteolytic enzymes, which are crucial in many physiological and pathological processes .

Biological Assays and Findings

Recent research has demonstrated the compound's effectiveness in several biological assays:

Inhibition of Proteolytic Activity

Inhibitory assays conducted on prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases, revealed that this compound exhibits significant inhibitory activity. The IC50 value for this compound was determined to be as low as 5 nM, indicating potent inhibition compared to other tested compounds .

Antiviral Activity

A study exploring the antiviral properties of oxazole derivatives found that compounds similar to this compound showed notable antiviral efficacy against HIV-1. The modifications in the oxazole structure were critical for enhancing antiviral activity, with some derivatives exhibiting over a 20-fold improvement in potency compared to earlier compounds .

Case Studies

Several case studies illustrate the compound's potential applications:

- HIV Protease Inhibition : In a series of experiments aimed at developing novel HIV protease inhibitors, derivatives containing the oxazole moiety demonstrated significant binding affinity and inhibitory potency. The structural modifications involving pyrrolidine rings enhanced the interaction with the enzyme's active site, leading to improved antiviral efficacy .

- Neuroprotective Effects : In models of neurodegeneration, compounds derived from this compound were tested for their ability to modulate protein-protein interactions associated with neurodegenerative diseases. These studies indicated that certain derivatives could reduce α-synuclein aggregation and enhance autophagic processes in neuronal cells .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activities of this compound and related compounds:

| Compound | Target Enzyme | IC50 Value (nM) | Biological Activity |

|---|---|---|---|

| This compound | PREP | 5 | Inhibitor |

| Derivative A | HIV Protease | <20 | Antiviral |

| Derivative B | α-Synuclein Aggregation | Not specified | Neuroprotective |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-(pyrrolidine-1-carbonyl)-1,3-oxazole, and how can reaction intermediates be optimized?

- Methodology : A multistep synthesis approach is commonly employed. First, prepare the oxazole core via cyclization of α-bromoketones with amides or thioureas under basic conditions. The pyrrolidine-1-carbonyl group can be introduced via coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents). Optimize intermediates using TLC and NMR for purity assessment .

- Key Considerations : Monitor reaction progress via TLC (silica gel, cyclohexane/ethyl acetate gradients) and characterize intermediates using and NMR. Adjust stoichiometry to minimize side products like unreacted α-bromoketones .

Q. How can the crystallographic structure of this compound be resolved, and what software tools are suitable for refinement?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) to determine molecular geometry. For refinement, SHELXL (part of the SHELX suite) is widely adopted for small-molecule crystallography due to its robust algorithms for handling hydrogen bonding and torsional parameters .

- Key Considerations : Analyze asymmetric units for planarity deviations (e.g., oxazole-thiophene dihedral angles in analogs ). Apply Cremer-Pople puckering parameters to quantify pyrrolidine ring conformation .

Advanced Research Questions

Q. How does the pyrrolidine-1-carbonyl group influence the compound’s bioactivity, and what SAR studies support this?

- Methodology : Perform in vitro assays (e.g., enzyme inhibition or cytotoxicity) comparing analogs with modified pyrrolidine substituents. Computational docking (AutoDock or Schrödinger) can predict binding affinities to target proteins (e.g., aromatase or kinases) .

- Key Findings : In related 1,3-oxazolesulfonamides, substituent orientation on the pyrrolidine ring correlates with enhanced pharmacological activity due to improved hydrogen bonding with active sites .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodology : Replace traditional solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Use FeO nanoparticles as recyclable catalysts for cyclization steps, reducing reaction times and energy consumption .

- Key Considerations : Monitor reaction efficiency via GC-MS or HPLC. Compare yields and E-factors (waste-to-product ratios) with conventional methods .

Q. How do non-covalent interactions (e.g., C–H···O, π-π stacking) stabilize the crystal lattice, and what implications does this have for material properties?

- Methodology : Analyze SCXRD data to identify intermolecular interactions. For example, in analogs, C–H···O bonds form infinite chains, while π-π stacking between oxazole and aromatic rings enhances thermal stability .

- Key Tools : Mercury (CCDC) software for visualizing packing diagrams and quantifying interaction distances/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.